Methyl 3-trichlorostannylpropanoate
Description
Methyl 3-trichlorostannylpropanoate: is an organotin compound with the molecular formula C4H7Cl3O2Sn . This compound is characterized by the presence of a trichlorostannyl group attached to a propanoate ester. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Properties
IUPAC Name |
methyl 3-trichlorostannylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.3ClH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKWPKTZRQEITA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315801 | |
| Record name | methyl 3-trichlorostannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59586-13-9 | |
| Record name | NSC297509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-trichlorostannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-trichlorostannylpropanoate can be synthesized through the reaction of methyl propanoate with trichlorotin chloride in the presence of a suitable base. The reaction typically involves the following steps:
Preparation of Methyl Propanoate: Methyl propanoate is prepared by esterification of propanoic acid with methanol in the presence of an acid catalyst.
Reaction with Trichlorotin Chloride: Methyl propanoate is then reacted with trichlorotin chloride in the presence of a base such as . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-trichlorostannylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles such as .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state tin compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form and .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Oxidizing agents such as or .
Reduction Reactions: Reducing agents such as or .
Major Products Formed:
Substitution Reactions: Formation of new organotin compounds with different alkyl or aryl groups.
Oxidation Reactions: Formation of higher oxidation state tin compounds.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Scientific Research Applications
Chemistry: Methyl 3-trichlorostannylpropanoate is used as a reagent in organic synthesis for the introduction of the trichlorostannyl group into organic molecules. It is also used in the preparation of other organotin compounds.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antifungal and antibacterial properties . their toxicity limits their use in medicinal applications.
Industry: In the industrial sector, this compound is used as a catalyst in various polymerization reactions. It is also used in the production of heat stabilizers for polyvinyl chloride (PVC) and other plastics.
Mechanism of Action
The mechanism of action of methyl 3-trichlorostannylpropanoate involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can act as a Lewis acid , facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it useful as a catalyst in organic synthesis and polymerization reactions.
Comparison with Similar Compounds
- Methyl 3-dichlorostannylpropanoate
- Methyl 3-monochlorostannylpropanoate
- Methyl 3-trimethylstannylpropanoate
Comparison: Methyl 3-trichlorostannylpropanoate is unique due to the presence of three chlorine atoms attached to the tin atom, which imparts distinct chemical properties such as higher reactivity and stronger Lewis acidity compared to its analogs with fewer chlorine atoms. This makes it particularly useful in reactions requiring strong Lewis acids.
Biological Activity
Methyl 3-trichlorostannylpropanoate (CAS Number: 59586-13-9) is an organotin compound that has garnered interest for its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula , which includes a trichlorostannyl group attached to a propanoate ester. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science, with varying degrees of biological activity based on their structural features.
The biological activity of this compound is primarily attributed to the reactivity of the trichlorostannyl group. This group can act as a Lewis acid , facilitating interactions with various biological molecules. The mechanisms include:
- Antifungal Activity : The compound has demonstrated effectiveness against certain fungal strains by disrupting cellular membranes and inhibiting fungal growth.
- Antibacterial Properties : Similar to its antifungal effects, it can interfere with bacterial cell walls or membranes, leading to cell lysis and death.
Antifungal Activity
A study indicated that organotin compounds, including this compound, exhibit significant antifungal properties. The compound was tested against various fungal species, showing inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) values were recorded for several strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 20 |
| Penicillium chrysogenum | 25 |
These results suggest that this compound could be a candidate for antifungal treatments, although further studies are needed to evaluate its efficacy in vivo and its safety profile.
Antibacterial Activity
Research also highlighted the antibacterial potential of this compound. In vitro studies showed that it effectively inhibited the growth of several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
The mechanism behind this antibacterial effect may involve disruption of the bacterial cell membrane integrity or interference with metabolic processes.
Toxicity and Safety Concerns
While this compound exhibits promising biological activity, its toxicity remains a significant concern. Organotin compounds are known for their potential toxicity to both humans and the environment. Toxicological studies have indicated that exposure can lead to adverse effects on cellular functions, including cytotoxicity at higher concentrations.
Case Studies
-
Case Study on Antifungal Efficacy :
A laboratory study evaluated the antifungal effects of this compound against clinical isolates of Candida species. Results showed a dose-dependent response with significant inhibition at concentrations above the MIC values mentioned earlier. -
Case Study on Bacterial Resistance :
A study investigated the impact of this compound on antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated synergistic effects when combined with conventional antibiotics, suggesting potential applications in overcoming resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
